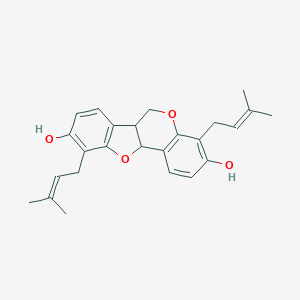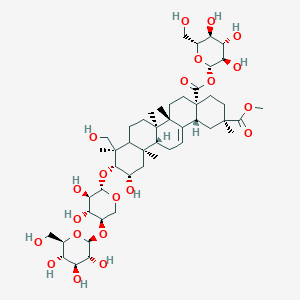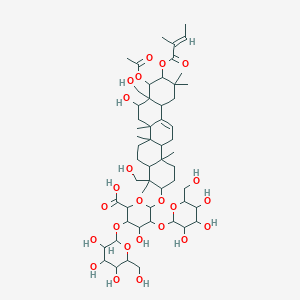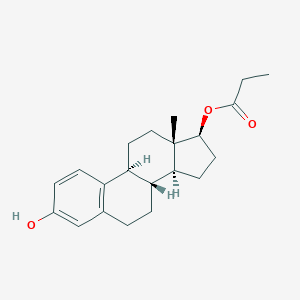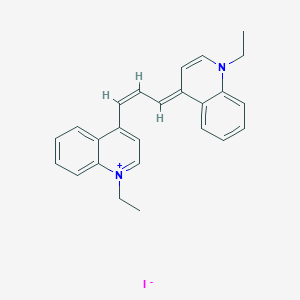
鼠李素 B
描述
Frangulin B is a natural product found in Rhamnus formosana and Rhamnus libanotica . It is an anthraquinone and is also known as 3- (D-Apio-β-D-furanosyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione .
Synthesis Analysis
The bark of Frangula alnus Mill (FAM), also known as alder buckthorn, has been widely investigated for its medicinal properties. The extraction of Frangulin B from the bark involves the use of four solvent solutions with different polarities, including water, methanol, ethanol, and isopropanol . The chemical diversity of the extracts increases with the increase in solvent polarity .
Molecular Structure Analysis
The molecular formula of Frangulin B is C20H18O9 . The structure of Frangulin B was confirmed by spectrophotometric (FTIR, UV-Vis) and chromatographic methods (GC-MS) .
Chemical Reactions Analysis
The content of Frangulin B in plant extract solutions after overflow extraction processes were reported based on the intensity of the maximum absorption at the maximum wavelength of λ max .
Physical And Chemical Properties Analysis
Frangulin B has a molecular weight of 402.4 g/mol . The physical and chemical properties of Frangulin B were assessed using spectral analysis, using spectrophotometric (FTIR, UV-Vis) and chromatographic methods (GC-MS) .
科学研究应用
血小板聚集抑制:鼠李素 B 作为胶原诱导的血小板聚集和粘附的拮抗剂。它选择性地和浓度依赖性地抑制兔血小板中的胶原诱导的聚集和 ATP 释放。this compound 还抑制胶原诱导的血栓烷 B2 形成和肌醇磷酸形成,表明其作为血小板膜中胶原受体的拮抗剂的潜力 (滕、林、林、钟和黄,1993)。
检测分析方法:已开发出用于定量测定鼠李皮中鼠李素(包括this compound)的高效液相色谱 (HPLC) 和超高效液相色谱 (UHPLC) 方法。这对于质量控制和研究目的非常重要 (Rosenthal, Wolfram, Peter, & Meier,2014)。
与牛血清白蛋白和小牛胸腺 DNA 的相互作用:使用荧光光谱和分子对接方法研究了鼠李素-A(this compound 的衍生物)与牛血清白蛋白 (BSA) 和小牛胸腺 DNA (ct-DNA) 之间的相互作用。这项研究对于理解鼠李素衍生物的分子相互作用非常重要,这对于治疗应用可能很重要 (胡、黄、卢、黄、谭和黄,2020)。
作为乙型肝炎病毒 DNA 聚合酶抑制剂的潜力:一项虚拟筛选研究表明,鼠李糖苷(与this compound 相关)可以作为乙型肝炎病毒 DNA 聚合酶的新型抑制剂。这一发现表明this compound 或其衍生物在治疗乙型肝炎中具有潜在的治疗应用 (Nosrati, Shakeran, & Shakeran,2018)。
作用机制
Target of Action
Frangulin B primarily targets collagen-induced platelet aggregation and adhesion . This means it interacts with platelets in the blood, which play a crucial role in blood clotting.
Mode of Action
Frangulin B acts as an antagonist of collagen-induced platelet aggregation and adhesion . This suggests that it inhibits the process of platelet aggregation and adhesion induced by collagen, thereby potentially preventing the formation of blood clots.
Biochemical Pathways
It is known that it influences the process of platelet aggregation and adhesion , which are key steps in the coagulation cascade, a series of chemical reactions that lead to the formation of a blood clot.
Result of Action
The primary result of Frangulin B’s action is the inhibition of collagen-induced platelet aggregation and adhesion . This could potentially lead to a decrease in blood clot formation.
Action Environment
The action, efficacy, and stability of Frangulin B can be influenced by various environmental factors. For instance, the type of solvent used for extraction can affect the bioactive properties and composition of the Frangulin B extract . In one study, the chemical diversity of the extracts increased with the increase in solvent polarity .
安全和危害
生化分析
Biochemical Properties
Frangulin B is known to play a crucial role in biochemical reactions. It acts as an antagonist of collagen-induced platelet aggregation and adhesion . This suggests that Frangulin B interacts with collagen, a key protein in the body, and influences its ability to induce platelet aggregation and adhesion .
Cellular Effects
Frangulin B has been reported to exhibit potent inhibitory effects on the TNF-α formation of LPS/IFN-γ (interferon-γ)-stimulated murine microglial cell lines N9 . This indicates that Frangulin B can influence cell function by modulating cell signaling pathways and gene expression .
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that Frangulin B exhibits its effects over time, influencing cellular function
Metabolic Pathways
Given its biochemical properties, it is likely that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
属性
IUPAC Name |
3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-1,8-dihydroxy-6-methylanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O9/c1-8-2-10-14(12(22)3-8)17(25)15-11(16(10)24)4-9(5-13(15)23)29-19-18(26)20(27,6-21)7-28-19/h2-5,18-19,21-23,26-27H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQMIFRODRFTJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC4C(C(CO4)(CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14101-04-3 | |
| Record name | Frangulin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14101-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Frangulin B?
A1: Frangulin B acts as a selective antagonist of the collagen receptor in platelet membranes [, , ]. It inhibits collagen-induced platelet aggregation, ATP release, and thromboxane B2 formation without affecting the actions of other platelet activators like arachidonic acid, ADP, PAF, or thrombin []. This suggests that Frangulin B specifically targets the collagen-binding site on platelets, preventing the cascade of events leading to platelet activation and aggregation.
Q2: What is the structural characterization of Frangulin B?
A2: Frangulin B is an anthraquinone glycoside. Its structure consists of emodin (1,3,8-trihydroxy-6-methylanthraquinone) as the aglycone and a D-apiofuranose sugar moiety attached at the 6-position [, , ]. Unfortunately, the provided abstracts do not contain specific spectroscopic data for Frangulin B.
Q3: What are the in vitro and in vivo effects of Frangulin B?
A3: In vitro, Frangulin B demonstrates potent anti-inflammatory effects by inhibiting the release of inflammatory mediators from various immune cells []. It effectively suppresses the release of beta-glucuronidase and lysozyme from neutrophils, as well as superoxide anion formation []. Moreover, Frangulin B significantly reduces TNF-alpha production in LPS-stimulated macrophages and microglial cells []. While the abstracts mention antiplatelet effects [, ], they do not provide specific in vivo data.
Q4: Are there any known structure-activity relationship (SAR) studies for Frangulin B or its analogs?
A4: Although not specifically focusing on Frangulin B, research has explored the SAR of various 1,3-dihydroxy-9,10-anthraquinone derivatives, revealing that structural modifications can significantly influence their cytotoxic activity []. These findings highlight the potential for designing more potent and selective anthraquinone-based therapeutics.
Q5: What are the potential applications of Frangulin B based on its pharmacological profile?
A5: Based on its in vitro anti-inflammatory and antiplatelet properties, Frangulin B holds potential for development as a therapeutic agent for conditions involving excessive platelet aggregation and inflammation [, ]. Further research is needed to evaluate its efficacy in vivo and explore its potential in specific disease models.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







